3-(1-(Quinoxaline-6-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-(Quinoxaline-6-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit diversified biological and pharmacological activity .
Synthesis Analysis
The synthesis of such compounds often involves spirocyclic compounds, which are characterized by having two rings sharing the same atom . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . A high-yielding, asymmetric synthesis of novel 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones was developed as valuable starting materials for the synthesis of different enantiomerically enriched bicyclic azetidin-2-ones .
Molecular Structure Analysis
The molecular formula of this compound is C15H13N5O3, and it has a molecular weight of 311.301. The structure of this compound includes a quinoxaline moiety, an azetidin ring, and an imidazolidine-2,4-dione moiety .
Chemical Reactions Analysis
The azetidin-2-one ring, a part of this compound, has given life-saving penicillin and cephalosporin antibiotics . Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Anticancer Activity
Research has led to the synthesis of new derivatives of pyrazolo[4,5-b]quinoxaline bearing imidazolidine-2,4-dione, highlighting its potential as an anticancer agent. These compounds are synthesized using readily available starting materials and demonstrate the importance of the quinoxaline ring, a common motif in medicinal chemistry due to its expected anticancer activity (Keshavarzian et al., 2018).
Antitubercular Activity
Quinoxaline derivatives, including those with azetidinone and thiazolidinone groups, have been synthesized and tested against Mycobacterium tuberculosis. Certain derivatives exhibited in vitro activity comparable to the standard drug isoniazid. This underscores the significance of electronegative groups in enhancing antitubercular activity, showcasing the compound's utility in combating tuberculosis (Puratchikody et al., 2011).
Antimicrobial and Antifungal Activities
The synthesis of novel 6H-Indolo(2,3-b)Quinoxaline fused Azetidinones has shown that these compounds possess a wide range of pharmacological activities, including antimicrobial and antifungal effects. This research highlights the potential use of these compounds in developing new antimicrobial agents (Padmini et al., 2015).
Synthesis of Quinazoline-2,4(1H,3H)-diones
A green protocol for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles has been developed, utilizing a basic ionic liquid as a catalyst. This method represents an environmentally friendly approach to synthesizing key intermediates for several drugs, highlighting the versatility and potential environmental benefits of using 3-(1-(Quinoxaline-6-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione and its derivatives in pharmaceutical synthesis (Patil et al., 2009).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinoxaline derivatives, a key structural component of this compound, are known to interact with various targets, receptors, or microorganisms .
Mode of Action
It’s worth noting that quinoxaline derivatives are known to exhibit a wide range of biological activities, which suggests a complex interaction with its targets .
Biochemical Pathways
Quinoxaline derivatives are known to exhibit a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-13-6-18-15(23)20(13)10-7-19(8-10)14(22)9-1-2-11-12(5-9)17-4-3-16-11/h1-5,10H,6-8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVNBXHGNYLPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.